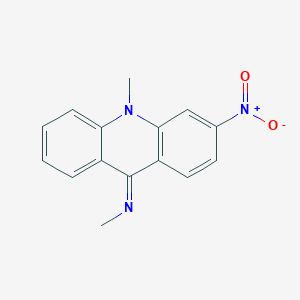
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine is a synthetic organic compound belonging to the acridine family Acridines are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine typically involves the nitration of acridine derivatives followed by the introduction of dimethylamino groups. One common method includes:
Nitration: Acridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Amination: The nitrated acridine is then reacted with dimethylamine under basic conditions to introduce the dimethylamino groups at the 9 and 10 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form N-oxide derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
N-oxide derivatives: Formed by the oxidation of the compound.
Substituted acridines: Formed by nucleophilic substitution reactions.
科学的研究の応用
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of (9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, leading to potential antimicrobial and anticancer effects. The dimethylamino groups enhance its solubility and facilitate its interaction with biological targets.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of nitro and dimethylamino groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
89076-58-4 |
|---|---|
分子式 |
C15H13N3O2 |
分子量 |
267.28 g/mol |
IUPAC名 |
N,10-dimethyl-3-nitroacridin-9-imine |
InChI |
InChI=1S/C15H13N3O2/c1-16-15-11-5-3-4-6-13(11)17(2)14-9-10(18(19)20)7-8-12(14)15/h3-9H,1-2H3 |
InChIキー |
BPRBMSSGYZAWPG-UHFFFAOYSA-N |
正規SMILES |
CN=C1C2=C(C=C(C=C2)[N+](=O)[O-])N(C3=CC=CC=C31)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




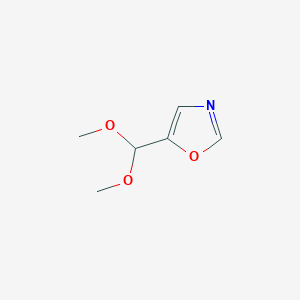
![(1'S,2'S,3'S,10b'R)-3'-(2-chlorobenzoyl)-2'-(4-isopropoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14130597.png)
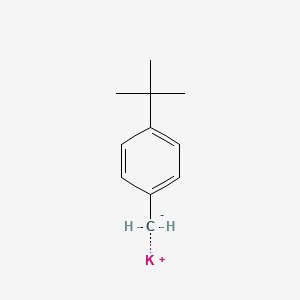
![N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14130613.png)

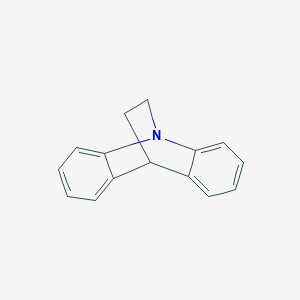
![N-(3,4-Dichlorophenyl)-3-[(3,5-difluorophenyl)methyl]-3,7-dihydro-7-oxo-6H-1,2,3-triazolo[4,5-d]pyrimidine-6-acetamide](/img/structure/B14130636.png)
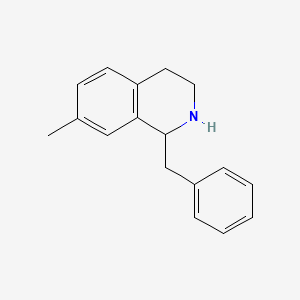
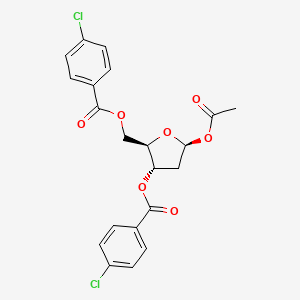
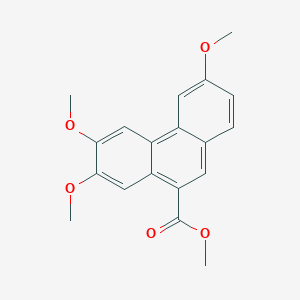
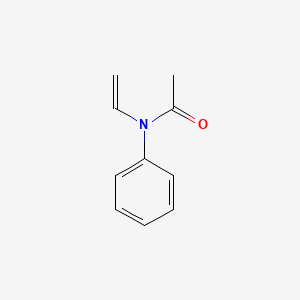
![1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)
